1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene

描述

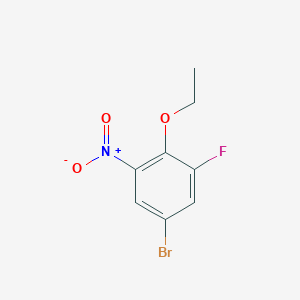

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethoxy, fluoro, and nitro groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Addition of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Ethoxylation: Introduction of the ethoxy group through an etherification reaction using ethanol and a strong acid catalyst

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Types of Reactions: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the substituents on the benzene ring.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like chlorinating agents, nitrating agents, and sulfonating agents under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Major Products:

Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.

Reduction Products: The primary product of nitro group reduction is the corresponding aniline derivative.

科学研究应用

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.

Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties .

作用机制

The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents:

Electrophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group.

Nucleophilic Substitution: The bromine atom, being a good leaving group, facilitates nucleophilic attack, leading to substitution products.

相似化合物的比较

1-Bromo-3-fluoro-5-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

4-Bromo-1-fluoro-2-nitrobenzene: Differently substituted, leading to variations in reactivity and applications.

Uniqueness: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

生物活性

1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, as well as structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C10H10BrFNO2 |

| IUPAC Name | This compound |

| CAS Number | [not specified in search results] |

The presence of bromine, fluorine, and nitro groups in its structure suggests potential reactivity and interactions with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that:

- The presence of halogen substituents (like bromine and fluorine) enhances antibacterial activity.

- Compounds with electron-withdrawing groups (like nitro) showed improved potency against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Some findings suggest that derivatives with similar functional groups can inhibit cancer cell proliferation. For instance:

- Compounds with a nitro group have been noted for their ability to induce apoptosis in cancer cells.

- The incorporation of ethoxy and fluorine groups may enhance cell permeability and target specificity, leading to increased cytotoxic effects against tumor cells.

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various substituted nitrobenzene derivatives, including this compound. The results indicated a significant zone of inhibition against Candida albicans and Klebsiella pneumoniae, with MIC values ranging from 50 to 200 µg/mL, depending on the specific derivative tested .

- Anticancer Research : Another study focused on the evaluation of nitro-substituted benzene derivatives for their anticancer effects against human breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : It may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Cell Membrane Disruption : The lipophilic nature of the ethoxy group may facilitate membrane penetration, leading to cellular disruption.

- Reactive Oxygen Species (ROS) Generation : Nitro groups can contribute to ROS production, which is known to induce oxidative stress in cells.

常见问题

Q. Basic: What are the optimal synthetic routes for preparing 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the meta position using concentrated HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .

Ethoxylation : Substitute a halogen (e.g., Cl) at the para position with ethoxy via nucleophilic aromatic substitution (NaOH in ethanol, reflux) .

Bromination : Direct bromination using Br₂ in the presence of FeBr₃ or AlBr₃, leveraging the electron-withdrawing nitro group to direct bromination to the ortho position .

Fluorination : Introduce fluorine via halogen exchange (e.g., using KF or CsF in DMF at elevated temperatures) .

Validation : Confirm regiochemistry using NMR (¹H/¹³C) and mass spectrometry. Purity can be assessed via GC (>97% as per industrial standards) .

Q. Advanced: How do competing substituents (Br, NO₂, OEt, F) influence reaction pathways in cross-coupling reactions?

Answer:

The substituents exhibit distinct electronic effects:

- Nitro (NO₂) : Strongly electron-withdrawing, deactivates the ring, and directs electrophiles to meta positions.

- Ethoxy (OEt) : Electron-donating via resonance, activates the ring ortho/para to itself.

- Fluoro (F) : Moderately electron-withdrawing via inductive effects but ortho/para-directing due to resonance.

- Bromo (Br) : Weakly deactivating but ortho/para-directing.

Methodological Insight :

In Suzuki-Miyaura coupling, the bromo group is typically the reactive site. However, competing directing effects may require:

- Protecting groups : Temporarily block reactive sites (e.g., silylation of ethoxy).

- Catalyst tuning : Use Pd-based catalysts with bulky ligands (e.g., SPhos) to enhance selectivity for bromo over fluoro .

Data Contradiction : Conflicting reports on nitro group stability under coupling conditions. Mitigate by optimizing temperature (<80°C) and avoiding strong bases .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., nitro deshields adjacent protons).

- IR Spectroscopy : Confirm functional groups (NO₂ asymmetric stretch ~1520 cm⁻¹, C-Br ~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z ~287.98) and isotopic patterns for Br .

- X-ray Crystallography : Resolve regiochemistry ambiguities (e.g., distinguishing para vs. meta substitution) .

Table: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 287.98 g/mol | |

| Density | ~1.72 g/cm³ | |

| Boiling Point | Not reported; estimate >200°C |

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Answer:

Unexpected Nuclear Overhauser Effect (NOE) signals may arise from:

- Conformational flexibility : Ethoxy or nitro groups may adopt multiple orientations.

- Impurity interference : Trace byproducts (e.g., di-substituted isomers) mimic genuine signals.

Resolution Strategy :

2D NMR (COSY, HSQC, HMBC) : Map coupling networks to confirm connectivity .

Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ethoxy rotation barriers).

Chromatographic Purification : Use preparative HPLC to isolate pure fractions and re-analyze .

Case Study : A study on 4-Amino-3-bromo-5-nitrobenzamide found that nitro group rotation caused anomalous NOE signals, resolved via variable-temperature NMR .

Q. Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : Nitro and bromo groups pose mutagenic risks. Use PPE (gloves, goggles, fume hood).

- Reactivity : Nitro compounds are explosive under heat; avoid open flames.

- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .

Regulatory Compliance : Follow OSHA guidelines for halogenated aromatics and consult SDS from EPA DSSTox .

Q. Advanced: What mechanistic insights guide the design of derivatives for medicinal chemistry?

Answer:

Derivative design leverages:

- Bioisosterism : Replace bromo with CF₃ to enhance lipophilicity (e.g., 4-Bromo-5-fluoro-2-trifluoromethylnitrobenzene in antitumor studies) .

- Nitro Reduction : Convert NO₂ to NH₂ for prodrug activation (e.g., antimicrobial applications) .

Table: Bioactivity Comparison

| Compound | Antitumor Activity | Antimicrobial Activity | Source |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | High | Moderate | |

| Target Compound | Under study | Not reported | N/A |

Methodological Note : Screen derivatives using in vitro assays (e.g., MTT for cytotoxicity) and validate with in silico docking (e.g., targeting kinase domains) .

Q. Basic: How to optimize purification for gram-scale synthesis?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (gradient elution, 5–20% EA) .

- Distillation : For liquid intermediates, fractional distillation at reduced pressure minimizes decomposition .

Yield Improvement : Pre-purify intermediates (e.g., nitro precursor) to avoid carryover impurities .

Q. Advanced: What computational methods predict substituent effects on aromatic reactivity?

Answer:

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., Gaussian 16 with B3LYP/6-31G**) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- SAR Studies : Correlate Hammett σ values with reaction rates (e.g., σₚ for NO₂ = +0.78) .

Case Study : A study on 1-Bromo-2,5-dichloro-3-fluorobenzene used DFT to predict regioselectivity in Ullmann coupling, validated experimentally .

属性

IUPAC Name |

5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。